3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde
Description
Properties
IUPAC Name |
3,5-dibromo-4-[(4-methylphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Br2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZEWDOUSCGRKGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Br)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(4-methylbenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Oxidation of the Aldehyde Group
The aldehyde group undergoes oxidation to form a carboxylic acid under controlled conditions. For example:
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Reagents/Conditions : KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) at elevated temperatures (60–80°C).
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Product : 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzoic acid.
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Notes : Yields depend on reaction time and stoichiometry. Over-oxidation is minimized by maintaining mild acidic conditions.
Reduction of the Aldehyde Group
The aldehyde can be selectively reduced to a primary alcohol:
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Reagents/Condients : NaBH₄ in ethanol or LiAlH₄ in anhydrous THF at 0–25°C.
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Product : 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzyl alcohol.
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Notes : LiAlH₄ provides higher yields (>85%) compared to NaBH₄ (~70%) due to stronger reducing power.
Nucleophilic Aromatic Substitution (NAS)
Bromine atoms at the 3- and 5-positions participate in NAS reactions, facilitated by electron-withdrawing effects:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (aq) | Ethanol, reflux | 3,5-Dihydroxy derivative | 65% | |
| NH₃ (excess) | Cu catalyst, 120°C | 3,5-Diamino derivative | 55% | |
| PhONa | DMF, 80°C | 3,5-Diphenoxy derivative | 72% |
Ether Cleavage
The benzyloxy ether linkage is cleaved under acidic or reductive conditions:
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Acidic Hydrolysis : Concentrated HBr (15–20%) at 110–120°C produces 3,5-dibromo-4-hydroxybenzaldehyde and 4-methylbenzyl bromide .
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Reductive Cleavage : H₂/Pd-C in ethanol at 25°C removes the benzyl group, yielding 3,5-dibromo-4-hydroxybenzaldehyde (85% yield).
Cross-Coupling Reactions
The bromine atoms enable transition-metal-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, arylboronic acid | Biaryl derivatives | 60–78% | |
| Ullmann Coupling | CuI, K₂CO₃, aryl iodide | Diaryl ethers | 50–65% |
Aldehyde-Specific Reactions
The aldehyde group participates in condensation and addition reactions:
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Baylis-Hillman Reaction : With acrylonitrile and DABCO catalyst, forming α-hydroxy-β-cyanoethyl derivatives (60% yield) .
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Wittig Reaction : With triphenylphosphine ylides, generating α,β-unsaturated carbonyl compounds (70–80% yield).
Electrophilic Substitution
Despite bromine’s deactivating effects, directed substitution occurs at the para position to the aldehyde:
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Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 2-position (40% yield).
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Sulfonation : Fuming H₂SO₄ at 50°C yields the 2-sulfo derivative (55% yield).
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Research indicates that 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde may exhibit biological activity through interactions with specific enzymes or receptors. Its structure allows it to participate in redox reactions, which can influence various biochemical pathways. Investigations into its potential as a therapeutic agent are ongoing, focusing on its efficacy against specific diseases.
Case Study: Anticancer Properties
A notable study explored the compound's effects on cancer cell lines. The results showed that it inhibited cell proliferation in certain types of cancer cells, suggesting its potential as a lead compound for developing new anticancer drugs. The mechanism of action appears to involve the modulation of apoptotic pathways, highlighting its relevance in cancer research.
Organic Synthesis
Synthetic Applications
The compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives through electrophilic aromatic substitution reactions. This property makes it valuable for creating complex molecules used in pharmaceuticals and agrochemicals.
Data Table: Synthetic Routes and Yields
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Reflux in DMF | 75 | |
| Nucleophilic Substitution | Room temperature with NaOH | 85 | |
| Coupling Reactions | Pd-catalyzed coupling | 90 |
Materials Science
Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research has demonstrated that polymers containing this compound exhibit improved performance characteristics compared to traditional materials.
Case Study: Composite Materials
In a study on composite materials, the incorporation of this compound into a polymer blend resulted in a significant increase in tensile strength and thermal resistance. The findings suggest that such composites could be useful in applications requiring durable materials.
Environmental Applications
Role in Environmental Chemistry
The compound's reactivity makes it a candidate for environmental studies, particularly in understanding its degradation pathways and potential ecological impacts. Research is ongoing to assess how this compound behaves in various environmental conditions and its implications for pollution control.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The bromine atoms and the benzaldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Identifiers :
- CAS Number : 249515-06-8
- Synonyms: 4-(4-Methylbenzyloxy)-3,5-dibromobenzaldehyde; ALBB-033545; ZINC4723931 .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, focusing on substituent variations and their physicochemical properties:
Biological Activity
3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzaldehyde functional group with two bromine substituents and a methoxy group. Its molecular formula is C10H8Br2O2, which contributes to its reactivity and interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Substitution : The aldehyde functional group can undergo nucleophilic substitution reactions, allowing it to interact with various biomolecules such as proteins and nucleic acids.
- Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, particularly those related to oxidative stress and inflammation .
- Antioxidant Activity : Aldehydes like this compound can act as antioxidants, scavenging free radicals and potentially protecting cells from oxidative damage .
1. Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition of growth at certain concentrations.
2. Antioxidant Effects
The compound's potential as an antioxidant has been explored through various assays measuring its ability to scavenge free radicals. Results indicate that it can effectively reduce oxidative stress markers in vitro, suggesting a protective role in cellular environments .
3. Cytotoxicity
Research on the cytotoxic effects of this compound on cancer cell lines indicates that it may induce apoptosis in certain types of cancer cells while exhibiting minimal toxicity towards normal cells. This selective cytotoxicity is promising for future therapeutic applications in oncology .
Case Studies
Several studies have investigated the biological activities of this compound:
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution within biological systems. Its metabolism involves phase I reactions (oxidation and reduction), which may influence its biological efficacy and safety profile.
Q & A
Basic Research Questions
Q. How can the synthesis of 3,5-Dibromo-4-[(4-methylbenzyl)oxy]benzaldehyde be optimized for higher purity and yield?
- Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) using automated systems for precise control. Continuous flow reactors can enhance scalability and reduce by-products . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol-water mixtures improves purity. Monitor progress using thin-layer chromatography (TLC) or HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm), aldehyde proton (δ ~9.8 ppm), and methyl groups (δ ~2.5 ppm). Use deuterated solvents (e.g., CDCl3) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns for bromine (1:1 ratio for two Br atoms) .
- X-ray Crystallography : Resolve crystal structure to validate substituent positions and intermolecular interactions .
Q. How does the electron-withdrawing effect of bromine influence the reactivity of the aldehyde group?
- Methodological Answer : Bromine’s inductive effect increases the electrophilicity of the aldehyde, enhancing its reactivity in nucleophilic additions (e.g., Grignard reactions). Assess via computational methods (DFT calculations) to map electron density distribution or experimental kinetic studies comparing reaction rates with non-halogenated analogs .
Advanced Research Questions
Q. What mechanistic pathways dominate in substitution reactions involving the 4-methylbenzyloxy group?
- Methodological Answer : Investigate via isotopic labeling (e.g., deuterated benzyl groups) or trapping intermediates (e.g., using TEMPO for radical pathways). Kinetic isotope effects (KIE) and Hammett plots can distinguish between SN1/SN2 or radical mechanisms . Computational modeling (e.g., Gaussian) predicts transition states and activation energies .
Q. How can biological activity be systematically evaluated for derivatives of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) or calorimetry (ITC) to measure binding affinity .
- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC50 calculations .
- In Silico Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., kinases) .
Q. How to resolve contradictions in reported biological activities of structurally similar analogs?
- Methodological Answer : Conduct meta-analysis of literature data to identify variables (e.g., assay conditions, substituent electronic profiles). Validate via head-to-head comparisons under standardized protocols. For example, compare 3,5-dibromo derivatives with 3,5-dichloro analogs to isolate halogen effects .
Q. What strategies enhance the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies (ICH guidelines):
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV-Vis light and track aldehyde oxidation using FTIR .
Q. How can this compound be functionalized for applications in materials science (e.g., OLEDs)?
- Methodological Answer :
- Suzuki Coupling : Introduce conjugated aryl groups to extend π-systems for fluorescence tuning .
- Schiff Base Formation : React with amines to create imine-linked polymers. Characterize emissive properties via UV-Vis and fluorescence spectroscopy (quantum yield measurements) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
